N-[(tert-Butoxy)carbonyl]-D-tryptophan

Catalog No.
S750534
CAS No.
5241-64-5
M.F
C16H20N2O4
M. Wt
304.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(tert-Butoxy)carbonyl]-D-tryptophan

CAS Number

5241-64-5

Product Name

N-[(tert-Butoxy)carbonyl]-D-tryptophan

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1

InChI Key

NFVNYBJCJGKVQK-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Synonyms

Boc-D-Trp-OH;5241-64-5;N-Boc-D-tryptophan;N-(tert-Butoxycarbonyl)-D-tryptophan;Nalpha-Boc-D-tryptophan;N-[(tert-Butoxy)carbonyl]-D-tryptophan;BOC-D-TRYPTOPHAN;BOC-D-TRYPTOPHANE;Nalpha-Boc-D-Tryptophane;CHEMBL65670;(2R)-3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoicacid;ST50307211;D-TRYPTOPHAN,N-[(1,1-DIMETHYLETHOXY)CARBONYL]-;(R)-2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionicacid;N-BOC-L-Tryptophane;N-((tert-Butoxy)carbonyl)-D-tryptophan;N|A-Boc-D-tryptophan;PubChem12948;N-Boc-D-Trp-OMe;BOC-D-TRP;AC1Q5XMG;N-|A-Boc-D-Tryptophan;BOC-D-TRYPTOPHAN-OH;TERT-BUTOXYCARBONYL-;AC1L38WE

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O

Peptide Synthesis

D-Boc-Trp is a valuable building block for the construction of peptides containing D-tryptophan. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino group (N-terminus) of D-Trp. This protection is crucial during peptide synthesis, as it prevents unwanted reactions with the amino group while allowing the formation of peptide bonds between D-Boc-Trp and other amino acids. Once the peptide chain is assembled, the Boc group can be selectively removed under specific conditions to reveal the free amino group of D-Trp in the final peptide product [1, 2].

Here are some sources for this information:

  • [1] "Solid-Phase Peptide Synthesis" Robert B. Merrifield (1997):
  • [2] "Chemical Synthesis of Peptides" Isabella Clark-Lewis and John Schroeder (2016): )

Study of D-Peptides

D-peptides are mirror images of naturally occurring L-peptides. D-Boc-Trp finds application in the research and development of D-peptides. By incorporating D-Boc-Trp into D-peptides, scientists can study their unique properties compared to their L-peptide counterparts. D-peptides often exhibit different biological activities and can be more resistant to degradation by enzymes [3].

  • [3] "D-Peptides: Design, Synthesis, and Applications" Huiquan Yao (2017):

Isotopic Labeling

D-Boc-Trp can be isotopically labeled with isotopes of carbon (¹³C) or deuterium (²H) for use in various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy. Isotopic labeling allows scientists to distinguish between different amino acid residues within a peptide and study their interactions and conformations in detail [4].

  • [4] "Isotopic Labeling of Proteins for NMR Spectroscopy" Brenda J. Hagen (2009): )

N-[(tert-Butoxy)carbonyl]-D-tryptophan, also known as Boc-D-Trp-OH, is a derivative of the essential amino acid D-tryptophan. It is a synthetic molecule commonly used in organic chemistry and biochemistry, particularly in peptide synthesis []. The "Boc" group (tert-butoxycarbonyl) acts as a protecting group for the amino group (NH2) of tryptophan, allowing for selective modification of other functional groups within the molecule during peptide chain assembly [].


Molecular Structure Analysis

The key features of Boc-D-Trp-OH's structure include (refer to [] for a detailed chemical structure):

  • Tryptophan Scaffold: The core structure is based on the D-isomer of tryptophan, an aromatic amino acid containing an indole ring system. This ring system contributes to the hydrophobic character of the molecule.
  • Boc Protecting Group: The N-terminus (amino group) of tryptophan is attached to a tert-butoxycarbonyl (Boc) group. This bulky group prevents unwanted reactions at the N-terminus while allowing for targeted manipulation of other functionalities during peptide synthesis.
  • Carboxylic Acid Group: The C-terminus of the molecule possesses a carboxylic acid (COOH) group, essential for peptide bond formation.

Chemical Reactions Analysis

Boc-D-Trp-OH is involved in several crucial reactions in peptide synthesis:

  • Peptide Bond Formation: The key application of Boc-D-Trp-OH lies in its ability to participate in peptide bond formation. The C-terminal carboxylic acid group of Boc-D-Trp-OH can react with the N-terminal amine of another amino acid, releasing CO2 and forming an amide bond (peptide bond) []. This process is often facilitated by coupling reagents to activate the carboxylic acid group.

An example of peptide bond formation between Boc-D-Trp-OH and glycine ethyl ester:

Boc-D-Trp-OH + H2N-CH2-CH2-OEt  -> Boc-D-Trp-Gly-OEt + H2O + CO2
  • Boc Deprotection: After peptide chain assembly, the Boc protecting group is removed to expose the free N-terminus of the peptide. This deprotection is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Boc-Peptide  + TFA -> H-Peptide + Boc-(CH3)3  + CO2

Physical And Chemical Properties Analysis

  • Melting Point: The melting point of Boc-D-Trp-OH is not readily available in public sources but is likely around 100-150°C, based on similar compounds [].
  • Boiling Point: Due to its high molecular weight, Boc-D-Trp-OH likely decomposes before boiling.
  • Solubility: Boc-D-Trp-OH is typically soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol, with limited solubility in water [].
  • Stability: Boc-D-Trp-OH is relatively stable under neutral conditions but can be hydrolyzed under acidic or basic conditions. The Boc protecting group is stable under basic conditions but readily cleaved under acidic conditions [].

XLogP3

2

LogP

2.65 (LogP)

Other CAS

5241-64-5

Wikipedia

N-[(tert-Butoxy)carbonyl]-D-tryptophan

Dates

Modify: 2023-08-15

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